molecular formula C13H13Cl2N3OS B5622455 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide

3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide

Cat. No. B5622455
M. Wt: 330.2 g/mol
InChI Key: VHKPPUOFPHSJSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide often involves complex organic reactions. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound with a somewhat similar structure, was achieved through the reaction of 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized by various spectroscopic methods (Al Mamari, Al Awaimri, & Al Lawati, 2019). Such synthetic routes highlight the complexity and creativity involved in constructing these molecules.

Molecular Structure Analysis

The molecular structure of related compounds often showcases interesting features such as hydrogen bonding, crystal packing, and other intermolecular interactions. For example, the crystal structure of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione was determined, revealing hydrogen-bonded dimers and various intermolecular interactions (Wawrzycka-Gorczyca & Siwek, 2011). These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Compounds within this chemical family engage in a range of chemical reactions. For instance, the serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles was achieved via oxidative dimerization of thiobenzamides under visible light, indicating the reactivity of thiadiazole-containing compounds (Aggarwal & Hooda, 2021). These reactions open up new avenues for the functionalization and application of these molecules.

Physical Properties Analysis

The physicochemical properties of these compounds, such as solubility and vapor pressure, are essential for their practical applications. A study on a bioactive compound similar to 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide provided novel experimental data for its physicochemical properties, including measurements of saturated vapor pressure and solubility in various solvents (Ol’khovich et al., 2017). Understanding these properties is crucial for the development of pharmaceuticals and materials.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, define the compound's utility in various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives highlighted the reactivity of the thiadiazole moiety and provided insights into the chemical properties of these compounds (Yu et al., 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-3-11-17-18-12(20-11)6-16-13(19)8-4-9(14)7(2)10(15)5-8/h4-5H,3,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKPPUOFPHSJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC(=O)C2=CC(=C(C(=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-YL)methyl]-4-methylbenzamide

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